molecular formula C6H6N4OS B8036106 1,1'-Sulfinylbis(1H-imidazole) CAS No. 3005-50-3

1,1'-Sulfinylbis(1H-imidazole)

Cat. No.: B8036106
CAS No.: 3005-50-3
M. Wt: 182.21 g/mol
InChI Key: CNJBTSUNQWPABV-UHFFFAOYSA-N
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Description

1,1’-Sulfinylbis(1H-imidazole) is a heterocyclic compound with the molecular formula C₆H₆N₄OS It consists of two imidazole rings connected by a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfinylbis(1H-imidazole) typically involves the reaction of imidazole with sulfur-containing reagents. One common method is the oxidation of 1,1’-thiobis(1H-imidazole) using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 1,1’-Sulfinylbis(1H-imidazole) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfinylbis(1H-imidazole) undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to thiol using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: 1,1’-Sulfonylbis(1H-imidazole).

    Reduction: 1,1’-Thiobis(1H-imidazole).

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1,1’-Sulfinylbis(1H-imidazole) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,1’-Sulfinylbis(1H-imidazole) involves its interaction with various molecular targets. The sulfinyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The imidazole rings can interact with metal ions and other electrophiles, making it a versatile ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Thiobis(1H-imidazole)
  • 1,1’-Sulfonylbis(1H-imidazole)
  • 1,1’-Seleninylbis(1H-imidazole)

Uniqueness

1,1’-Sulfinylbis(1H-imidazole) is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group provides a balance between the reactivity of the thiol and the stability of the sulfone, making it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

1-imidazol-1-ylsulfinylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJBTSUNQWPABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)S(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305435
Record name 1,1′-Sulfinylbis[1H-imidazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3005-50-3
Record name 1,1′-Sulfinylbis[1H-imidazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3005-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Sulfinylbis[1H-imidazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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